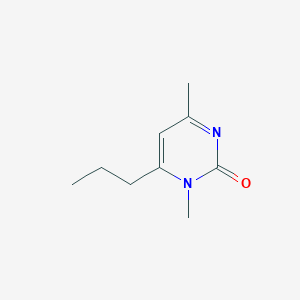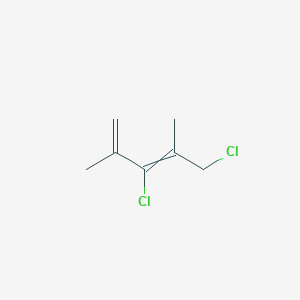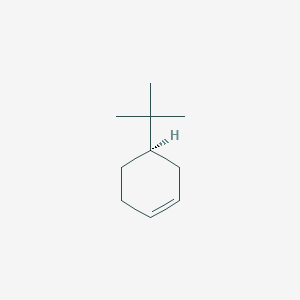![molecular formula C14H32GeS2 B14594607 {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane CAS No. 61264-59-3](/img/structure/B14594607.png)
{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane is an organogermanium compound characterized by the presence of germanium bonded to a triethyl group and a 1,2-bis(propan-2-ylsulfanyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane typically involves the reaction of germanium tetrachloride with triethylgermanium hydride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The intermediate product is then reacted with 1,2-bis(propan-2-ylsulfanyl)ethane in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form germanium hydrides.
Substitution: The triethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various alkyl or aryl substituted germanium compounds.
Scientific Research Applications
Chemistry
In chemistry, {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane is used as a precursor for the synthesis of other organogermanium compounds. It is also used in the study of germanium’s chemical properties and reactivity.
Biology
In biological research, this compound is investigated for its potential biological activity and its interactions with biological molecules. It is also studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in various medical treatments.
Industry
In the industrial sector, this compound is used in the production of semiconductors and other electronic materials. Its unique properties make it suitable for use in advanced electronic devices.
Mechanism of Action
The mechanism of action of {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also affect cellular processes by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(trimethyl)germane
- {1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(tributyl)germane
Uniqueness
{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane is unique due to its specific combination of germanium with triethyl and 1,2-bis(propan-2-ylsulfanyl)ethyl groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential.
Properties
CAS No. |
61264-59-3 |
|---|---|
Molecular Formula |
C14H32GeS2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
1,2-bis(propan-2-ylsulfanyl)ethyl-triethylgermane |
InChI |
InChI=1S/C14H32GeS2/c1-8-15(9-2,10-3)14(17-13(6)7)11-16-12(4)5/h12-14H,8-11H2,1-7H3 |
InChI Key |
PUYKVYPBISTTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(CSC(C)C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)



![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)




![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)



